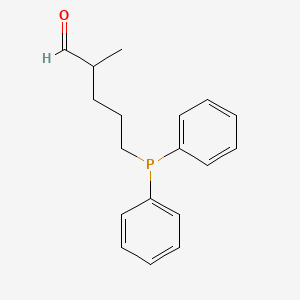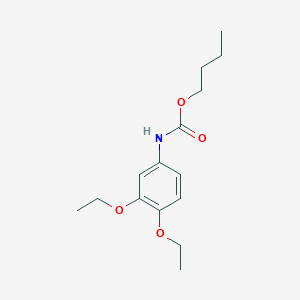
Butyl (3,4-diethoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (3,4-diethoxyphenyl)carbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by the presence of a butyl group attached to the carbamate nitrogen and two ethoxy groups on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl (3,4-diethoxyphenyl)carbamate typically involves the reaction of 3,4-diethoxyphenyl isocyanate with butanol. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds via the nucleophilic attack of the butanol on the isocyanate group, forming the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (3,4-diethoxyphenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3,4-diethoxyphenol and butylamine.
Oxidation: Oxidative cleavage of the carbamate group can occur, leading to the formation of corresponding amides or esters.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Hydrolysis: 3,4-diethoxyphenol and butylamine.
Oxidation: Corresponding amides or esters.
Substitution: Nitrated or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Butyl (3,4-diethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of butyl (3,4-diethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the enzyme and the specific conditions of the reaction. The phenyl and ethoxy groups contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl (3,4-diethoxyphenyl)carbamate: Similar structure but with an isopropyl group instead of a butyl group.
Ethyl (3,4-diethoxyphenyl)carbamate: Similar structure but with an ethyl group instead of a butyl group.
Methyl (3,4-diethoxyphenyl)carbamate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Butyl (3,4-diethoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications. The presence of two ethoxy groups on the phenyl ring enhances its stability and reactivity in chemical reactions.
Eigenschaften
CAS-Nummer |
113932-77-7 |
|---|---|
Molekularformel |
C15H23NO4 |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
butyl N-(3,4-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H23NO4/c1-4-7-10-20-15(17)16-12-8-9-13(18-5-2)14(11-12)19-6-3/h8-9,11H,4-7,10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
YIRJWYDQEYPRIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)NC1=CC(=C(C=C1)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


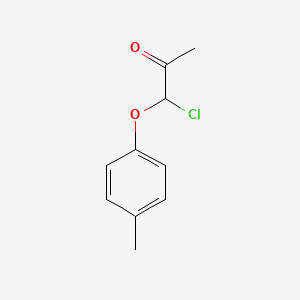
![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)

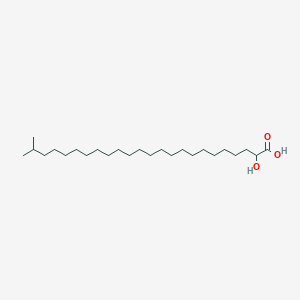
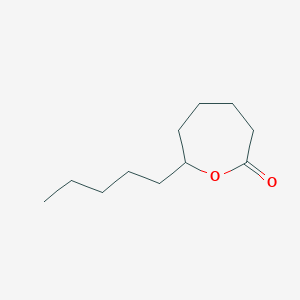
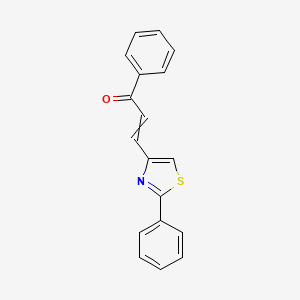
![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)

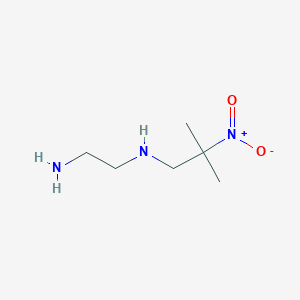

![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
